molecular formula C22H18N4O2S B12448507 4-{[(E)-anthracen-9-ylmethylidene]amino}-N-carbamimidoylbenzenesulfonamide

4-{[(E)-anthracen-9-ylmethylidene]amino}-N-carbamimidoylbenzenesulfonamide

Cat. No.: B12448507
M. Wt: 402.5 g/mol
InChI Key: UNOUCIULIKQLOC-UHFFFAOYSA-N
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Description

N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}GUANIDINE is a complex organic compound that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes an anthracene moiety linked to a benzenesulfonyl group via a methylene bridge, and a guanidine group attached to the benzenesulfonyl unit. The presence of these functional groups endows the compound with unique chemical and biological properties, making it a valuable subject of study.

Preparation Methods

The synthesis of N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}GUANIDINE typically involves a multi-step process. One common method includes the condensation of anthracene-9-carbaldehyde with 4-aminobenzenesulfonyl chloride to form an intermediate Schiff base. This intermediate is then reacted with guanidine to yield the final product. The reaction conditions often involve the use of an acid catalyst and an organic solvent such as ethanol to facilitate the condensation reaction .

Chemical Reactions Analysis

N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}GUANIDINE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}GUANIDINE involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX is achieved through the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity. Additionally, the guanidine group can interact with nucleic acids and proteins, influencing various biological pathways .

Comparison with Similar Compounds

N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}GUANIDINE can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of N-{4-[(E)-(ANTHRACEN-9-YLMETHYLIDENE)AMINO]BENZENESULFONYL}GUANIDINE, particularly its guanidine group, which plays a crucial role in its biological and chemical behavior.

Properties

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

2-[4-(anthracen-9-ylmethylideneamino)phenyl]sulfonylguanidine

InChI

InChI=1S/C22H18N4O2S/c23-22(24)26-29(27,28)18-11-9-17(10-12-18)25-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14H,(H4,23,24,26)

InChI Key

UNOUCIULIKQLOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)S(=O)(=O)N=C(N)N

Origin of Product

United States

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